molecular formula C9H19BrO3 B3055692 2-Bromo-1,1,3-triethoxypropane CAS No. 6630-39-3

2-Bromo-1,1,3-triethoxypropane

Cat. No.: B3055692
CAS No.: 6630-39-3
M. Wt: 255.15 g/mol
InChI Key: NHUHYFRSGSQZIQ-UHFFFAOYSA-N
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Description

2-Bromo-1,1,3-triethoxypropane is an organic compound with the molecular formula C9H19BrO3. It is a brominated ether that is used in various chemical reactions and applications. The compound is characterized by the presence of a bromine atom attached to a propane backbone, which is further substituted with three ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1,3-triethoxypropane can be synthesized through the bromination of 1,1,3-triethoxypropane. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the propane backbone.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,3-triethoxypropane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The ethoxy groups can be oxidized or reduced, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 2-hydroxy-1,1,3-triethoxypropane or 2-amino-1,1,3-triethoxypropane can be formed.

    Elimination Products: Alkenes such as 1,1,3-triethoxypropene can be formed through elimination reactions.

    Oxidation and Reduction Products: Oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-Bromo-1,1,3-triethoxypropane has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of biochemical pathways and enzyme reactions, particularly those involving brominated compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,3-triethoxypropane involves its reactivity as a brominated ether. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, where it is replaced by other functional groups. The ethoxy groups can also undergo chemical transformations, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,1,3-trimethoxypropane: Similar in structure but with methoxy groups instead of ethoxy groups.

    2-Bromo-1,1,3-triethoxybutane: Similar but with a butane backbone instead of propane.

    2-Bromo-1,1,3-triethoxyethane: Similar but with an ethane backbone.

Uniqueness

2-Bromo-1,1,3-triethoxypropane is unique due to its specific combination of a bromine atom and three ethoxy groups attached to a propane backbone. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

2-bromo-1,1,3-triethoxypropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BrO3/c1-4-11-7-8(10)9(12-5-2)13-6-3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUHYFRSGSQZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C(OCC)OCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6630-39-3
Record name 2-Bromo-1,1,3-triethoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC60398
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60398
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-BROMO-1,1,3-TRIETHOXYPROPANE
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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